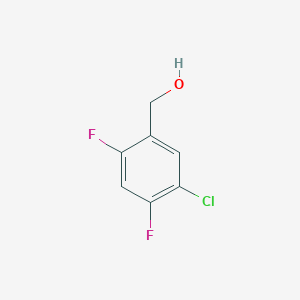
(5-Chloro-2,4-difluorophenyl)methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Methanol as a H-Transfer Agent
Methanol has been explored as a clean and efficient H-transfer agent for the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and aryl ketones. This process is notable for selectively reducing compounds to the corresponding alcohols under mild conditions. The advantage of using methanol lies in its ability to produce gaseous by-products, which can be easily separated from the reaction medium, offering a cleaner alternative for carbonyl reductions (Pasini et al., 2014).
Antimicrobial Activity
A series of new compounds synthesized from 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives have shown promising in vitro antibacterial and antifungal activities. This suggests the potential of (5-Chloro-2,4-difluorophenyl)methanol derivatives for developing new antimicrobial agents. Some of these compounds exhibited significant activity against pathogenic bacterial and fungal strains, indicating their value for further research in antimicrobial drug development (Mallesha & Mohana, 2014).
Synthesis of Hydrocarbons
The conversion of methanol into hydrocarbons over zeolite H-ZSM-5 has been studied, demonstrating the separate mechanisms for the formation of ethene and higher alkenes. This research highlights the versatility of methanol in catalytic processes, particularly in the methanol-to-alkenes (MTA) catalysis, which is critical for producing ethene and propene, fundamental building blocks in the petrochemical industry (Svelle et al., 2006).
Nucleophilic Substitution Reactions
The reactivity of 2,4-dinitrobenzene derivatives with hydrazine has been investigated, providing insights into the mechanistic aspects of nucleophilic substitution reactions. This research is relevant for understanding the chemical behavior of this compound-related compounds under various conditions, which is important for designing new synthetic routes and applications (Ibrahim et al., 2013).
Safety and Hazards
The safety information for “(5-Chloro-2,4-difluorophenyl)methanol” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
(5-chloro-2,4-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDDCOSCMRSFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



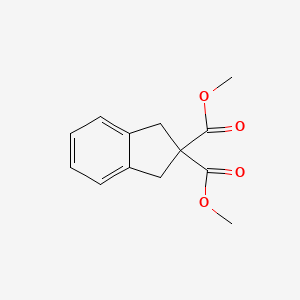

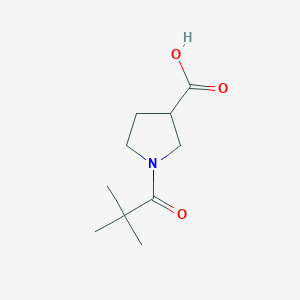
![4-[(1S)-(1-phenylethyl)amino]-6-chloropyrimidine](/img/structure/B1467724.png)


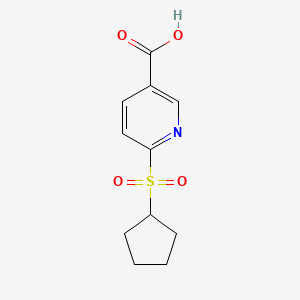


![1-{[4-(Propan-2-yl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1467735.png)
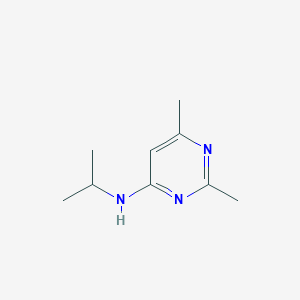
![2-Chloro-4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid](/img/structure/B1467739.png)

